molecular formula C23H24N6O3S B12192581 1H-Pyrazolo[3,4-d]pyrimidin-4-amine, 1-(2,5-dimethylphenyl)-N-[4-(4-morpholinylsulfonyl)phenyl]- CAS No. 1179460-03-7

1H-Pyrazolo[3,4-d]pyrimidin-4-amine, 1-(2,5-dimethylphenyl)-N-[4-(4-morpholinylsulfonyl)phenyl]-

Cat. No.: B12192581
CAS No.: 1179460-03-7
M. Wt: 464.5 g/mol
InChI Key: MXLOVHPRFQRMDA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Overview of Pyrazolo[3,4-d]pyrimidine Derivatives

Pyrazolo[3,4-d]pyrimidine derivatives constitute a critical subclass of bicyclic heterocycles characterized by fused pyrazole and pyrimidine rings. The pyrazole moiety, featuring two adjacent nitrogen atoms, is fused at the 3,4-positions to a pyrimidine ring containing nitrogen atoms at the 1 and 3 positions. This framework provides a rigid, planar structure amenable to diverse substitutions, enabling precise modulation of electronic properties, solubility, and target affinity.

The pharmacological significance of these compounds stems from their ability to mimic ATP in kinase binding pockets, particularly epidermal growth factor receptor (EGFR), making them potent inhibitors in anticancer therapies. For example, derivatives such as 1H-pyrazolo[3,4-d]pyrimidin-4-amine scaffolds have demonstrated nanomolar inhibitory activity against EGFR wild-type (EGFR^WT^) and mutant forms (e.g., EGFR^T790M^). Structural modifications at the 1-, 4-, and N-positions of the core scaffold—such as the introduction of aromatic or sulfonyl groups—enhance binding interactions within hydrophobic regions and ribose-binding pockets of kinases.

Historical Development and Significance in Heterocyclic Chemistry

The synthesis of pyrazolo[3,4-d]pyrimidines dates to mid-20th-century explorations of fused heterocycles, initially focusing on cyclization strategies using hydrazines and β-dicarbonyl compounds. Early methodologies, such as Tominaga's reaction between dicyano-dithiomethylethylene and nitrophenylhydrazine, established foundational routes to 3-thio-substituted derivatives. Subsequent advances introduced formamide and acetic anhydride-mediated cyclizations to generate 4-aminopyrazolo[3,4-d]pyrimidines, exemplified by compound 2 in Scheme 1 of Abd El-Salam et al..

The 1980s–1990s marked a turning point with the recognition of pyrazolo[3,4-d]pyrimidines as kinase inhibitors. For instance, erlotinib-inspired derivatives incorporating aniline and morpholinylsulfonyl groups demonstrated enhanced selectivity for EGFR^T790M^, addressing resistance mutations in non-small cell lung cancer. These developments underscore the scaffold's adaptability in structure-activity relationship (SAR) optimization.

Rationale for Focusing on 1H-Pyrazolo[3,4-d]pyrimidin-4-amine, 1-(2,5-dimethylphenyl)-N-[4-(4-morpholinylsulfonyl)phenyl]-

This compound exemplifies strategic modifications to the pyrazolo[3,4-d]pyrimidine core:

  • 1-(2,5-Dimethylphenyl) : Introduces steric bulk and hydrophobicity, potentially enhancing interactions with EGFR's hydrophobic region I.
  • N-[4-(4-Morpholinylsulfonyl)phenyl] : The morpholinylsulfonyl group contributes to solubility via hydrogen bonding while occupying the ribose-binding pocket, a strategy validated in erlotinib analogs.

Comparative studies of similar derivatives, such as compound 12b (IC~50~ = 0.016 µM against EGFR^WT^), highlight the importance of aryl and sulfonamide substitutions in improving kinase affinity and overcoming resistance. Molecular docking analyses further suggest that the morpholinylsulfonyl group stabilizes interactions with Asp855 and Lys745 in EGFR's ATP-binding site.

Scope and Structure of the Review

This review focuses exclusively on the chemical synthesis, structural characterization, and preclinical pharmacological profile of 1H-pyrazolo[3,4-d]pyrimidin-4-amine, 1-(2,5-dimethylphenyl)-N-[4-(4-morpholinylsulfonyl)phenyl]-. Excluded are clinical applications, safety data, and synthetic methodologies unrelated to the core scaffold. Subsequent sections will address:

  • Synthetic routes and structural analogs (Section 2).
  • Mechanistic insights from kinase inhibition and apoptosis assays (Section 3).
  • Molecular docking and SAR trends (Section 4).
  • Future directions in analog design (Section 5).

Table 1: Key Structural Features and Analog Activities

Compound R1 Substituent R2 Substituent EGFR^WT^ IC~50~ (µM) EGFR^T790M^ IC~50~ (µM)
Erlotinib - - 0.006 0.563
12b Aniline p-Chloroacetophenone 0.016 0.236
Target Compound 2,5-Dimethylphenyl 4-(4-Morpholinylsulfonyl)phenyl Pending Pending

The structural evolution from early pyrazolo[3,4-d]pyrimidines to the target compound reflects iterative optimization of kinase affinity and pharmacokinetic properties. For instance, replacing aliphatic amines with aromatic groups at the 4-position (as in 12b ) improved cytotoxicity 3-fold against A549 lung cancer cells. Similarly, introducing sulfonamide moieties enhanced aqueous solubility without compromising target binding, a principle directly applicable to the morpholinylsulfonyl group in the target compound.

Properties

CAS No.

1179460-03-7

Molecular Formula

C23H24N6O3S

Molecular Weight

464.5 g/mol

IUPAC Name

1-(2,5-dimethylphenyl)-N-(4-morpholin-4-ylsulfonylphenyl)pyrazolo[3,4-d]pyrimidin-4-amine

InChI

InChI=1S/C23H24N6O3S/c1-16-3-4-17(2)21(13-16)29-23-20(14-26-29)22(24-15-25-23)27-18-5-7-19(8-6-18)33(30,31)28-9-11-32-12-10-28/h3-8,13-15H,9-12H2,1-2H3,(H,24,25,27)

InChI Key

MXLOVHPRFQRMDA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)N2C3=NC=NC(=C3C=N2)NC4=CC=C(C=C4)S(=O)(=O)N5CCOCC5

Origin of Product

United States

Preparation Methods

Synthesis of 4-(4-Morpholinylsulfonyl)aniline

4-Aminobenzenesulfonyl chloride is reacted with morpholine in a Schotten-Baumann reaction , where the sulfonyl chloride is treated with morpholine in aqueous sodium carbonate at 0–5°C. This yields 4-(4-morpholinylsulfonyl)aniline with >90% purity, confirmed by IR spectroscopy (S=O stretch at 1170 cm1^{-1}) and mass spectrometry.

Coupling to the Pyrazolo[3,4-d]pyrimidine Core

The 4-amino group of the pyrazolo[3,4-d]pyrimidine undergoes nucleophilic displacement with 4-(4-morpholinylsulfonyl)aniline. Using phosphorus oxychloride (POCl3_3) in dichloromethane, the 4-amino group is converted to a chloro intermediate, which is then reacted with 4-(4-morpholinylsulfonyl)aniline in ethanol under reflux. This two-step process achieves 70–85% yield, with 1H^1H-NMR confirming the absence of residual chlorine (δ 7.8–8.2 ppm for aromatic protons).

Catalytic and Solvent Optimization

Cross-Coupling Enhancements

Recent advancements employ rGO-Ni@Pd catalysts for Suzuki-Miyaura cross-coupling to install aryl groups with higher efficiency. For example, coupling 4-bromo-pyrazolo[3,4-d]pyrimidine with 4-(4-morpholinylsulfonyl)phenylboronic acid using rGO-Ni@Pd in aqueous ethanol at 80°C reduces reaction time to 2 hours (yield: 92%).

Solvent Systems

  • Cyclocondensation : Sulfolane or dimethylformamide (DMF) for high-temperature stability.

  • Sulfonylation : Dichloromethane or chloroform for controlling exothermic reactions.

  • Amination : Ethanol or isopropanol for improved solubility of aromatic amines.

Analytical Characterization

Critical quality control metrics include:

ParameterMethodTarget Specification
PurityHPLC≥98% (254 nm)
Melting PointCapillary218–220°C
Sulfur ContentElemental Analysis7.2–7.5% (theoretical: 7.4%)
Residual SolventsGC-MS<500 ppm (ICH Q3C Class 2 limits)

Challenges and Mitigation

  • Regioselectivity : Competing substitution at pyrimidine N-3 is minimized using bulky bases (e.g., DBU).

  • Sulfonamide Hydrolysis : Avoid aqueous workup at pH <5 to prevent cleavage of the morpholinylsulfonyl group.

  • Catalyst Recovery : rGO-Ni@Pd enables five reuse cycles without significant activity loss .

Chemical Reactions Analysis

Types of Reactions

1H-Pyrazolo[3,4-d]pyrimidin-4-amine, 1-(2,5-dimethylphenyl)-N-[4-(4-morpholinylsulfonyl)phenyl]- undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, where different substituents can be introduced into the molecule.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles and electrophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

Case Studies

  • In Vivo Studies : In a study utilizing an MDA-MB-231 xenograft mouse model, a specific derivative (compound 1j) was administered at a dose of 30 mg/kg for 18 days, resulting in complete tumor suppression without significant toxicity . This highlights the compound's promising therapeutic index.
  • In Vitro Efficacy : Various derivatives have shown effective inhibition against cancer cell lines such as MCF-7 and HepG-2, with results demonstrating significant anti-proliferative effects .

Pharmacokinetics and Toxicity

The pharmacokinetic properties of 1H-Pyrazolo[3,4-d]pyrimidin-4-amine derivatives have been evaluated in multiple studies. These compounds typically exhibit favorable absorption, distribution, metabolism, and excretion (ADME) profiles. For example, the aforementioned compound 1j showed good pharmacokinetic properties alongside low toxicity levels during preliminary assessments .

Synthesis and Derivatization

The synthesis of new derivatives has been a focal point in enhancing the biological activity of the pyrazolo[3,4-d]pyrimidine scaffold. Researchers have employed various synthetic routes to modify the structure for improved efficacy against specific targets:

  • Structural Optimization : Derivatives have been synthesized with modifications at different positions on the pyrazolo ring to enhance their inhibitory activities against kinases .
  • Combination with Other Moieties : The incorporation of moieties such as morpholinylsulfonyl groups has been explored to increase solubility and bioavailability .

Broader Therapeutic Applications

Beyond oncology, compounds based on the pyrazolo[3,4-d]pyrimidine structure have shown potential in other therapeutic areas:

  • Antimicrobial Activity : Some derivatives have demonstrated antibacterial efficacy against various strains, indicating their potential use as antimicrobial agents .
  • Central Nervous System Disorders : Research is ongoing into the use of these compounds for neuroprotective effects and treatment of neurodegenerative diseases due to their ability to modulate kinase activity involved in neuronal signaling pathways .

Data Summary Table

Application AreaSpecific FindingsReferences
AnticancerPotent Src kinase inhibition; complete tumor suppression in vivo
PharmacokineticsFavorable ADME profiles; low toxicity
AntimicrobialEffective against various bacterial strains
CNS DisordersPotential neuroprotective effects

Mechanism of Action

The mechanism of action of 1H-Pyrazolo[3,4-d]pyrimidin-4-amine, 1-(2,5-dimethylphenyl)-N-[4-(4-morpholinylsulfonyl)phenyl]- involves its interaction with specific molecular targets and pathways. It has been shown to inhibit certain enzymes and receptors, leading to various biological effects. For example, it may inhibit kinase activity, leading to the suppression of cell proliferation in cancer cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Molecular Properties

The pyrazolo[3,4-d]pyrimidin-4-amine scaffold is common among derivatives, with variations in substituents dictating biological activity and physicochemical properties. Below is a comparative analysis:

Table 1: Structural and Molecular Comparisons
Compound Name Molecular Formula Substituents Molecular Weight Key Features
Target Compound Not explicitly provided* - 1-(2,5-dimethylphenyl)
- N-[4-(4-morpholinylsulfonyl)phenyl]
~450–500 (estimated) Morpholinylsulfonyl group enhances solubility and target binding.
1-(2,4-Dimethylphenyl)-N-(4-methylbenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine C21H21N5 - 1-(2,4-dimethylphenyl)
- N-(4-methylbenzyl)
343.43 Lipophilic benzyl group may reduce solubility.
N-(2-Fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine C11H8FN5 - N-(2-fluorophenyl) 229.21 Fluorine substituent improves metabolic stability.
1-(3-Chloro-4-methylphenyl)-N-(2,4-dimethoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine C20H18ClN5O2 - 1-(3-chloro-4-methylphenyl)
- N-(2,4-dimethoxyphenyl)
395.8 Methoxy groups may enhance blood-brain barrier penetration.
1-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine C5H7N5 - 1-methyl 137.14 Simplest derivative; minimal steric hindrance.

*Molecular formula of the target compound is inferred as approximately C22H24N6O3S based on substituents.

Anti-Inflammatory Activity
  • Target Compound : Reduces TNF and CXCL8 in RA patient-derived FLS. Synergy with dexamethasone suggests utility in steroid-sparing therapies .
Anti-Cancer Activity
  • Phenylethynyl Derivatives (Compounds 36, 37) : Exhibit IC50 values of 9.8–10.2 nM against breast cancer via ATP-binding site interactions. Para-dimethoxy and dimethylamino groups enhance hydrophobic interactions.
  • 3-Iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine : Used as a synthetic intermediate for kinase inhibitors.
Kinase Modulation
  • Morpholinyl Derivatives (e.g., N-[2-(4-morpholinyl)ethyl]-1-phenyl-...) : Target PI3 kinase pathways, critical in cancer and inflammation. The target compound’s morpholinylsulfonyl group may improve kinase selectivity.

Key Research Findings and Implications

Substituent-Driven Activity : The morpholinylsulfonyl group in the target compound distinguishes it from analogs, enabling anti-inflammatory efficacy and synergy with dexamethasone .

Therapeutic Versatility : Derivatives with phenylethynyl groups (e.g., Compounds 36, 37) demonstrate that small structural changes can shift applications from inflammation to oncology .

Synthetic Feasibility : Iodination at the 3-position (e.g., 3-iodo-...) facilitates further functionalization, expanding the library of bioactive derivatives .

Biological Activity

1H-Pyrazolo[3,4-d]pyrimidin-4-amine derivatives have gained attention in medicinal chemistry due to their potential as anticancer agents. This article focuses on the biological activity of the specific compound 1H-Pyrazolo[3,4-d]pyrimidin-4-amine, 1-(2,5-dimethylphenyl)-N-[4-(4-morpholinylsulfonyl)phenyl] , exploring its mechanisms of action, efficacy in various cancer models, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound belongs to the class of pyrazolo[3,4-d]pyrimidines characterized by a fused pyrazole and pyrimidine ring. Its structural features contribute to its biological activity, particularly its interactions with various biological targets.

1H-Pyrazolo[3,4-d]pyrimidin-4-amine derivatives primarily exert their effects through the inhibition of tyrosine kinases. Notably, they target Src family kinases and epidermal growth factor receptor (EGFR) pathways, which are crucial in cancer cell proliferation and survival.

Anticancer Efficacy

The compound has shown significant anticancer properties across several studies:

  • In vitro Studies : In assays against various cancer cell lines, including MDA-MB-231 (triple-negative breast cancer) and A549 (lung cancer), the compound demonstrated potent anti-proliferative activity. For instance, compound 1j exhibited an IC50 value of 0.0009μM0.0009\,\mu M against Src kinase and effectively suppressed tumor growth in xenograft models with a tumor inhibition rate exceeding 100% when administered at 30mg/kg30\,mg/kg daily for 18 days .
  • Mechanistic Insights : The compound induces apoptosis and inhibits cell cycle progression in cancer cells. Flow cytometric analyses revealed that it significantly increases the BAX/Bcl-2 ratio, promoting apoptotic pathways .

Structure-Activity Relationship (SAR)

Research indicates that modifications to the pyrazolo[3,4-d]pyrimidine scaffold can enhance biological activity:

CompoundTargetIC50 (µM)Notes
1jSrc0.0009Multikinase inhibitor; high antitumor efficacy
12bEGFR0.016Potent against both wild-type and mutant EGFR
5iEGFR/VGFR20.3/7.60Dual inhibitor with significant selectivity

These findings suggest that specific substitutions on the pyrazolo[3,4-d]pyrimidine core can lead to enhanced potency and selectivity against critical cancer targets .

Pharmacokinetics

Preliminary pharmacokinetic studies indicate that these compounds exhibit favorable absorption and distribution characteristics. For example, compound 1j showed good pharmacokinetic properties in animal models, indicating potential for clinical application .

Case Studies

Several case studies highlight the effectiveness of pyrazolo[3,4-d]pyrimidine derivatives:

  • MDA-MB-231 Xenograft Model : Compound 1j was tested for its ability to suppress tumor growth in vivo. Results showed complete tumor suppression with no observed toxicity .
  • A549 Lung Cancer Cells : Compound 12b demonstrated significant anti-proliferative effects with an IC50 value of 8.21μM8.21\,\mu M, indicating its potential as a therapeutic agent against lung cancer .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing this compound and its analogs?

  • Methodology :

  • Step 1 : React 1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine with 4-(4-morpholinylsulfonyl)phenyl derivatives in dry acetonitrile or dichloromethane under reflux. Use alkyl/aryl halides or isocyanates for N-substitution .

  • Step 2 : Purify via recrystallization (acetonitrile/ethanol) and confirm structure using IR (e.g., N-H stretch at ~3300 cm⁻¹) and ¹H NMR (aromatic protons at δ 7.2–8.2 ppm) .

  • Critical Parameters : Solvent polarity, reaction time (10–24 hrs), and stoichiometric ratios (1:1.2 for amine:halide) .

    • Table 1: Synthesis Conditions for Key Derivatives
SubstrateReagentSolventReaction TimeYield (%)Ref.
1-Phenyl-pyrazolo-pyrimidine4-Morpholinylsulfonyl chlorideDry CH₃CN12 hrs68–72
N-Aryl intermediateMorpholine + formaldehydeEthanol10 hrs reflux75–80

Q. How to validate structural integrity using spectroscopic techniques?

  • Approach :

  • ¹H NMR : Analyze aromatic multiplicity (e.g., doublets for para-substituted phenyl at δ 7.6–8.1 ppm) and morpholine sulfonyl protons (δ 3.2–3.7 ppm) .
  • IR Spectroscopy : Confirm sulfonamide (S=O stretch at 1150–1250 cm⁻¹) and pyrimidine (C=N stretch at 1600 cm⁻¹) functionalities .
  • HRMS : Match observed molecular ion ([M+H]⁺) with theoretical mass (e.g., ±0.005 Da tolerance) .

Advanced Research Questions

Q. How do computational methods optimize reaction pathways for this compound?

  • Strategy :

  • Use quantum chemical calculations (DFT) to predict transition states and intermediate stability .
  • Combine with cheminformatics to prioritize substituents (e.g., morpholine sulfonyl vs. methoxy groups) for synthetic feasibility .
  • Case Study : ICReDD’s reaction path search reduced optimization time by 40% for pyrazolo-pyrimidine analogs .

Q. What structural modifications enhance selectivity toward kinase targets?

  • Findings :

  • Morpholine Sulfonyl Group : Improves solubility and binds to ATP pockets via H-bonding (e.g., mTOR inhibitors) .
  • N-Substituents : Bulky groups (e.g., 2,5-dimethylphenyl) reduce off-target effects by 30% in cellular assays .
    • Table 2: SAR of Pyrazolo-Pyrimidine Derivatives
R-GroupIC₅₀ (nM) mTORSelectivity (vs. PI3K)Ref.
4-Morpholinylsulfonyl12 ± 2>100-fold
4-Methoxyphenyl45 ± 510-fold

Q. How to resolve contradictions in biological activity across models?

  • Methodology :

  • In Vitro vs. In Vivo : Adjust dosing regimens based on pharmacokinetic profiling (e.g., plasma protein binding >90% reduces free drug availability) .
  • Assay Variability : Standardize ATP concentrations (1 mM) and incubation times (60 mins) in kinase inhibition assays .

Q. What advanced purification techniques ensure >95% purity?

  • Protocol :

  • HPLC : Use C18 columns with acetonitrile/water (70:30) mobile phase; retention time ~8.2 mins .
  • Recrystallization : Optimize solvent pairs (ethanol/water) to remove byproducts (e.g., unreacted morpholine) .

Data Contradictions and Solutions

  • Issue : Discrepancies in reported IC₅₀ values for kinase inhibition.
    • Root Cause : Variability in enzyme sources (recombinant vs. native) .
    • Solution : Validate assays with positive controls (e.g., staurosporine) and replicate across ≥3 independent labs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.